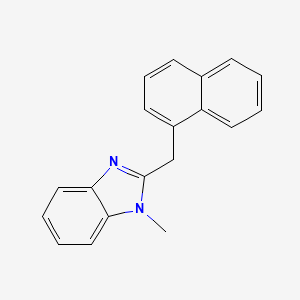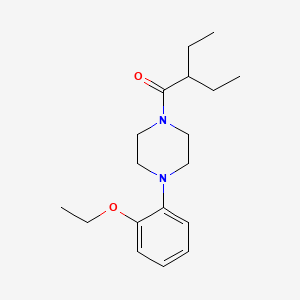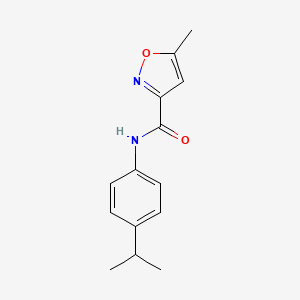
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde, also known as BRB-7EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has important biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. Moreover, it has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility and stability may limit its use in some applications, and further studies are needed to optimize its pharmacokinetic properties.
Future Directions
There are several potential future directions for research on 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde. One area of interest is the development of new analogs with improved pharmacokinetic properties and higher potency against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and antimicrobial activities, which may provide new insights into the development of novel therapeutics. Additionally, the potential use of this compound as a diagnostic tool for cancer detection is an area of interest that warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 1-(4-bromobenzyl)-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine. This intermediate compound is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to yield this compound.
Scientific Research Applications
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZKINRGZNODFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)

![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)





![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)


